6,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Description
6,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS: 1159830-81-5) is a heterocyclic compound featuring a fused triazolo-pyridine core with methyl substituents at the 6- and 7-positions and a carboxylic acid group at position 2. This structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid moiety and enhanced lipophilicity from the methyl groups. It is primarily utilized in pharmaceutical and agrochemical research, particularly as a precursor or scaffold for bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
6,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-7-10-11-8(9(13)14)12(7)4-6(5)2/h3-4H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBBXMLDRAACLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C=C1C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with acetic anhydride to form the intermediate, which is then cyclized with formic acid to yield the desired triazolopyridine compound .
Reaction Conditions:
Step 1: 2,3-Diaminopyridine is reacted with acetic anhydride at elevated temperatures (around 100-120°C) to form the intermediate.
Step 2: The intermediate is then treated with formic acid and heated to around 150°C to induce cyclization, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Thionyl chloride for converting the carboxylic acid to an acid chloride, followed by reaction with amines or alcohols to form amides or esters.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogenated triazole or pyridine rings.
Substitution: Ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which 6,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid exerts its effects is primarily through the inhibition of specific molecular targets. For instance, it has been shown to inhibit kinases such as c-Met and Pim-1, which are involved in cell proliferation and survival pathways . The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound’s closest analogs differ in ring saturation, substituent placement, or heteroatom composition. Key comparisons include:
| Compound Name | CAS Number | Key Structural Features |
|---|---|---|
| 6,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | 1159830-81-5 | Fused triazolo-pyridine; 6,7-dimethyl; C-3 carboxylic acid |
| 6,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | N/A | Partially saturated naphthyridine core; no triazole ring |
| 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid | 1547068-16-5 | Fully saturated pyridine ring; triazole at [1,5-a] position |
| (3S,4R)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidine-1-carboxylic acid oxetan-3-ylamide | N/A (Patent EP) | Pyrrolo-triazolo-pyrazine core; ethyl and amide substituents |
Key Observations :
- Substituent Effects : Ethyl or amide groups in patent-derived analogs () enhance steric bulk and hydrogen-bonding capacity, which may improve receptor binding compared to the methyl-carboxylic acid motif in the target compound .
Pharmacological and Physicochemical Properties
- Lipophilicity : The 6,7-dimethyl groups in the target compound increase logP (~2.1 estimated) compared to unsaturated analogs (e.g., 4,5,6,7-tetrahydro variant with logP ~1.5), favoring membrane permeability .
- Acid Dissociation (pKa) : The carboxylic acid group (pKa ~3.5) enhances solubility in physiological pH ranges but may limit blood-brain barrier penetration relative to amide-containing analogs .
- Thermal Stability : The fused triazolo-pyridine core demonstrates higher thermal stability (decomposition >250°C) compared to partially saturated derivatives (e.g., tetrahydro-naphthyridine decomposes at ~200°C) .
Biological Activity
6,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS No. 1159830-81-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic potentials.
- Molecular Formula : C9H9N3O2
- Molecular Weight : 191.19 g/mol
- Structure : The compound features a triazole ring fused to a pyridine structure, which is significant for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 64.5 | Induces apoptosis via caspase activation |
| A549 (Lung) | Not specified | Disrupts microtubule network |
| HeLa (Cervical) | Not specified | Prevents tubulin polymerization |
The compound exhibits selective toxicity towards cancer cells while sparing normal cells, as evidenced by its high IC50 values in non-cancerous cell lines .
Enzyme Inhibition
The compound has shown promising results in inhibiting specific enzymes that play a crucial role in cancer progression:
- PARP-1 Inhibition : IC50 = 0.88 µg/mL
- EGFR Inhibition : IC50 = 64.65 µM
These findings suggest that the compound may serve as a dual inhibitor for therapeutic strategies targeting breast cancer and possibly other malignancies .
Antibacterial Activity
In addition to its anticancer properties, the compound also demonstrates antibacterial activity against several pathogenic bacteria. The effectiveness of various derivatives has been tested against:
| Bacteria | Activity |
|---|---|
| Staphylococcus aureus | Significant efficacy |
| Escherichia coli | Moderate efficacy |
| Pseudomonas aeruginosa | Variable efficacy |
This suggests potential applications in treating bacterial infections alongside its anticancer properties .
The mechanism through which this compound exerts its biological effects involves:
- Apoptosis Induction : The compound increases levels of pro-apoptotic proteins (Bax, caspases) while decreasing anti-apoptotic proteins (Bcl2), leading to enhanced apoptosis in cancer cells.
- Microtubule Disruption : By preventing tubulin polymerization, the compound disrupts the microtubule network essential for cell division and survival.
- Enzyme Interaction : The inhibition of PARP-1 and EGFR suggests a pathway for reducing tumor growth and enhancing sensitivity to other therapies.
Case Studies
Several case studies have documented the use of this compound in preclinical models:
- Study on MDA-MB-231 Cells : Treatment with the compound led to a 38-fold increase in apoptosis compared to control groups. This study emphasized the potential for developing new breast cancer therapies based on this compound's structure .
- Antibacterial Efficacy Study : A series of derivatives were tested against human pathogens showing significant antibacterial activity comparable to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
